molecular formula C25H26F3N5O B2460130 7-(4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidine-1-carbonyl)quinoline CAS No. 2097937-99-8

7-(4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidine-1-carbonyl)quinoline

Cat. No.: B2460130
CAS No.: 2097937-99-8
M. Wt: 469.512
InChI Key: YTWJHVCFIDQZQM-UHFFFAOYSA-N
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Description

7-(4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidine-1-carbonyl)quinoline is a useful research compound. Its molecular formula is C25H26F3N5O and its molecular weight is 469.512. The purity is usually 95%.
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Scientific Research Applications

Novel Antimicrobial Agents

One area of research has focused on the synthesis and evaluation of novel fluoroquinolone derivatives, including compounds with structures similar to the queried compound, for their potential as antimicrobial agents. These derivatives have been tested against various bacterial pathogens and have shown promising antibacterial and antifungal activities, indicating their potential in developing new treatments for infectious diseases (Srinivasan et al., 2010).

Fluorescent Probes for DNA Detection

Research on novel benzimidazo[1,2-a]quinolines, which share structural motifs with the queried compound, has explored their use as potential fluorescent probes for DNA detection. These compounds exhibit significant fluorescence emission intensity upon binding to ct-DNA, suggesting their applicability in biochemical assays and molecular biology research for DNA interaction studies (Perin et al., 2011).

Anticancer Research

The quinoline structure is a notable scaffold in medicinal chemistry, with derivatives exhibiting a range of pharmacological profiles, including anticancer activities. Research has delved into the synthesis and structural analysis of quinoline derivatives for their potential use in cancer treatment, highlighting the versatility and therapeutic potential of compounds with quinoline cores in targeting various cancer types (El-Azzouny et al., 2020).

Tuberculosis Treatment

Another significant application involves the design, synthesis, and in vivo evaluation of novel fluoroquinolones against Mycobacterium tuberculosis. Such studies underscore the role of quinoline derivatives in addressing global health challenges like tuberculosis, with specific compounds demonstrating activity comparable to existing treatments (Shindikar & Viswanathan, 2005).

Drug Discovery and Development

The quinoline motif is extensively utilized in drug discovery for its broad spectrum of biological and biochemical activities. Research into quinoline and its analogs encompasses their modes of function in inhibiting key cellular processes, with applications in developing novel therapeutics for malaria, microbial infections, and cancer, among others. This highlights the compound's relevance in medicinal chemistry and pharmaceutical research (Solomon & Lee, 2011).

Properties

IUPAC Name

quinolin-7-yl-[4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26F3N5O/c26-25(27,28)20-5-6-23(30-17-20)32-14-12-31(13-15-32)21-7-10-33(11-8-21)24(34)19-4-3-18-2-1-9-29-22(18)16-19/h1-6,9,16-17,21H,7-8,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTWJHVCFIDQZQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F)C(=O)C4=CC5=C(C=CC=N5)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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